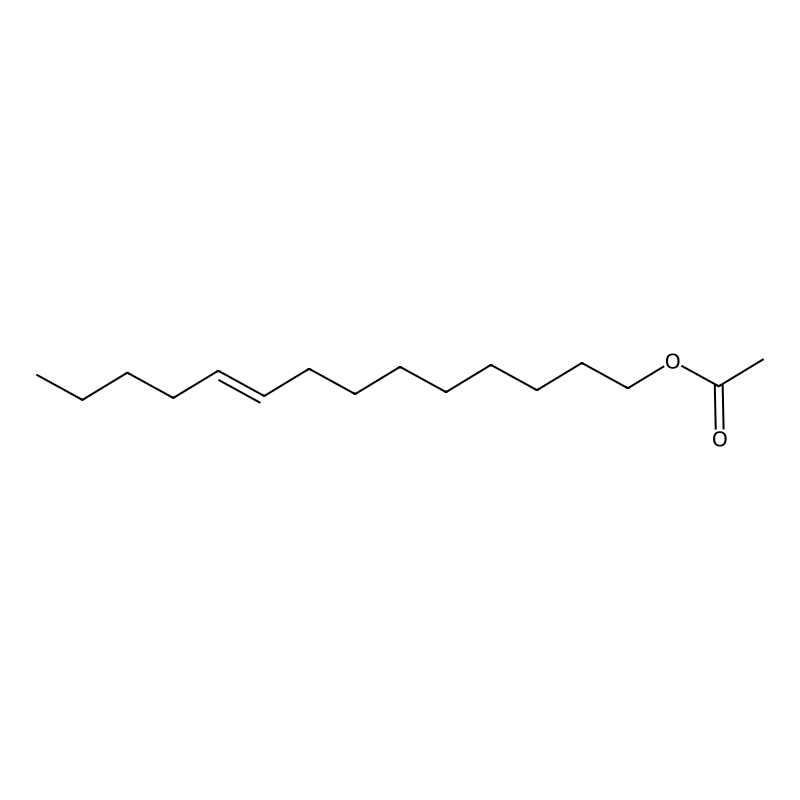

(E)-9-Tetradecen-1-ol acetate

Content Navigation

Inconsistent isomeric purity in E9-14Ac batches can convert an attractant into a behavioral antagonist, undermining field efficacy. SMolecule supplies (E)-9-Tetradecen-1-ol acetate (CAS 23192-82-7) with stringent E-isomer content ≥95%, validated by GC, ensuring reliable performance in IPM formulations. Key benefits: Precise 100:3 blend with Z11-14Ac for lima bean pod borer lures; Antagonist mode for tea tortrix at ≤1% Z-isomer; Stable 140-day release from PE dispensers. Bulk orders with CoA.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(E)-9-Tetradecen-1-ol acetate (CAS: 23192-82-7), commonly designated as E9-14Ac, is a straight-chain unsaturated fatty alcohol acetate that functions as a critical semiochemical active ingredient in integrated pest management (IPM). Industrially, it is procured for use in controlled-release dispensers, mass trapping lures, and mating disruption formulations targeting specific lepidopteran agricultural pests. As a highly specific olfactory signaling molecule, its procurement value is dictated by its stereochemical purity; even trace isomeric variations can shift its function from an obligate synergistic attractant to a potent behavioral antagonist depending on the target species[1]. Consequently, technical-grade E9-14Ac must meet stringent specifications for E/Z isomeric ratios to ensure reproducible field efficacy and formulation compatibility in commercial polymer or paraffin-based dispensers .

Research Fit

In the procurement of semiochemicals, substituting E9-14Ac with generic 'tetradecenyl acetates,' its cis-isomer (Z9-14Ac), or different chain-length analogs (e.g., E11-14Ac) leads to catastrophic formulation failure. Insect olfactory receptor neurons (ORNs) are acutely tuned to exact double-bond positions and stereochemistry. For example, in multi-component pheromone systems, the presence of the incorrect isomer does not merely dilute the product's efficacy; it actively inhibits it. If E9-14Ac is used where Z9-14Ac is required, or vice versa, the incorrect isomer binds to antagonistic receptors that shut down male upwind flight behavior [1]. Therefore, buyers cannot rely on generic chemical equivalence; they must procure E9-14Ac with validated isomeric purity to prevent antagonistic cross-contamination in species-specific attractant blends [2].

Substitution Risk

Undefined 9-tetradecenyl acetate mixtures may not directly substitute; (E) and (Z) isomers activate distinct, often mutually inhibitory, olfactory pathways.

Tetradecyl acetate (saturated analog) lacks the reported behavioral antagonism, limiting direct replacement for mating disruption studies.

Any (Z)-isomer contamination carries an unquantifiable risk of field trap-catch reduction or repellency, depending on target species and blend context.

References

- [1] Tamaki, Y., et al. (1980). Four-component Synthetic Sex Pheromone of the Smaller Tea Tortrix Moth: Field Evaluation of its Potency as an Attractant for Male Moth. Japanese Journal of Applied Entomology and Zoology, 24(4), 221-228.

- [2] Allison, J. D., & Cardé, R. T. (2016). Pheromone Communication in Moths: Evolution, Behavior, and Application. University of California Press.

Isomeric Antagonism and Purity Thresholds

The stereochemical purity of tetradecenyl acetates is a defining procurement metric because trace isomers can act as potent behavioral antagonists. Field evaluations of the smaller tea tortrix moth (Adoxophyes honmai) demonstrated that while Z9-14Ac and Z11-14Ac are the major attractant components, the addition of the trans-isomer, E9-14Ac, at amounts exceeding 1% of the major components remarkably inhibited the activity of the lure [1].

| Evidence Dimension | Lure attractant activity (behavioral inhibition threshold) |

| Target Compound Data | >1% concentration of E9-14Ac |

| Comparator Or Baseline | Z9-14Ac / Z11-14Ac major components (Baseline lure) |

| Quantified Difference | Addition of E9-14Ac at >1% remarkably inhibits the attractant activity of the lure compared to the pure baseline. |

| Conditions | Field evaluation of synthetic sex pheromone lures for male Adoxophyes honmai. |

Buyers formulating Z-isomer lures must procure raw materials with <1% E9-14Ac contamination, while those utilizing E9-14Ac for active mating disruption must dose it precisely to trigger this antagonistic shutdown.

Synergistic Blend Ratios for Minor Components

In contrast to its role as an antagonist in some species, E9-14Ac is an obligate minor synergist in the pheromone blends of other economically significant pests. For the lima bean pod borer (Etiella zinckenella), maximum male attraction requires a highly specific binary blend. Research indicates that formulating the major component Z11-14Ac with exactly a 3% ratio of E9-14Ac (a 100:3 ratio) maximizes trap catch efficacy [1].

| Evidence Dimension | Synergistic blend ratio for maximum attraction |

| Target Compound Data | 3% ratio of E9-14Ac |

| Comparator Or Baseline | Z11-14Ac major component (100% baseline) |

| Quantified Difference | A strict 100:3 ratio of Z11-14Ac to E9-14Ac is required to maximize trap catches. |

| Conditions | Field trapping and pheromone gland analysis for Etiella zinckenella. |

Procurement teams must source high-purity E9-14Ac to achieve the exact 3% stoichiometric ratio required for commercial E. zinckenella monitoring lures.

Thermal Volatility & Release Kinetics

The field longevity of mating disruption products depends heavily on the vapor pressure and thermal stability of the active ingredient. E9-14Ac possesses a boiling point of 333.5 ± 21.0 °C (at 760 Torr) and a density of 0.878 g/cm³ at 20 °C. This specific thermal profile allows it to maintain a stable, zero-order release rate when loaded into polyethylene or paraffin emulsion dispensers, contrasting with higher-volatility unacetylated analogs that deplete too rapidly under field conditions.

| Evidence Dimension | Boiling point and formulation volatility |

| Target Compound Data | Boiling point of 333.5 ± 21.0 °C (at 760 Torr) |

| Comparator Or Baseline | High-volatility unacetylated alcohols (Baseline) |

| Quantified Difference | The 333.5 °C boiling point provides a lower vapor pressure, enabling sustained zero-order release over 140-day seasons. |

| Conditions | Standard atmospheric pressure (760 Torr) in polymer/paraffin dispenser matrices. |

Buyers must match the active ingredient's boiling point to the dispenser's polymer matrix to guarantee season-long zero-order release rates without requiring mid-season reapplication.

Antagonist-Based Mating Disruption

Because E9-14Ac acts as a potent behavioral inhibitor for species like the smaller tea tortrix moth at concentrations above 1%, it is procured as an active ingredient for antagonist-based mating disruption. By permeating the crop canopy with E9-14Ac, formulators can actively shut down male orientation to natural female plumes, providing a highly targeted alternative to broad-spectrum insecticides [1].

Mass Trapping Lures for Etiella zinckenella

E9-14Ac is a critical procurement item for the manufacturing of monitoring and mass-trapping lures targeting the lima bean pod borer. Manufacturers utilize E9-14Ac as an obligate minor synergist, blending it precisely at a 100:3 ratio with Z11-14Ac to achieve the exact olfactory profile required for maximum field trapping efficacy in legume crops [2].

Extended-Release Polymer Dispenser Manufacturing

Due to its specific boiling point of 333.5 °C, E9-14Ac is ideally suited for integration into extended-release polyethylene or paraffin emulsion dispensers. Procurement engineers select this specific acetate ester over higher-volatility precursors to guarantee stable, zero-order release kinetics across a full 140-day agricultural season without premature active ingredient depletion[3].

Application Fit Matrix

References

- [1] Tamaki, Y., et al. (1980). Four-component Synthetic Sex Pheromone of the Smaller Tea Tortrix Moth: Field Evaluation of its Potency as an Attractant for Male Moth. Japanese Journal of Applied Entomology and Zoology, 24(4), 221-228.

- [2] Toshova, T., et al. (2024). In memoriam Professor Mitko Subchev (1945-2023). ResearchGate.

- [3] Witzgall, P., & Arn, H. (1997). Technology Transfer in Mating Disruption. IOBC/WPRS Bulletin, 20(1).

XLogP3

Other CAS

23192-82-7

Use Classification

General Manufacturing Information

Explore Compound Types